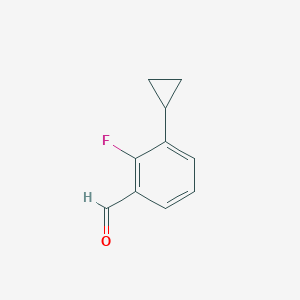

3-Cyclopropyl-2-fluorobenzaldehyde

Description

Structural Significance and Research Interest in Substituted Benzaldehydes

Substituted benzaldehydes are a class of organic compounds that serve as versatile building blocks in a myriad of chemical transformations. bldpharm.comnih.gov Their aldehyde functional group is a reactive handle for forming carbon-carbon and carbon-heteroatom bonds, making them crucial intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and dyes. bldpharm.comnih.gov The specific nature and position of the substituents on the benzene (B151609) ring profoundly influence the molecule's reactivity, physical properties, and biological activity. bldpharm.comnih.gov For instance, substituted benzaldehydes have been designed to interact with biological targets like human hemoglobin, showcasing their potential in therapeutic applications. acgpubs.orgbldpharm.com The presence of various substituents allows for the fine-tuning of electronic and steric properties, which is a key strategy in the design of new chemical entities. bldpharm.comnih.gov

Strategic Importance of Cyclopropyl (B3062369) and Fluoro Moieties in Molecular Design

The incorporation of cyclopropyl and fluoro groups into organic molecules is a well-established strategy in modern medicinal chemistry to enhance pharmacological profiles. The cyclopropyl group, a small, strained ring, is valued for its ability to introduce conformational rigidity and improve metabolic stability. google.com Its unique electronic properties, stemming from its enhanced s-character and π-character of its C-C bonds, can lead to increased potency and better binding to biological targets. google.com The replacement of larger alkyl groups with a cyclopropyl ring can also fine-tune lipophilicity and other pharmacokinetic properties.

Fluorine, the most electronegative element, imparts a range of desirable properties when incorporated into a drug candidate. Its small size allows it to act as a bioisostere for a hydrogen atom, yet its strong electron-withdrawing nature can significantly alter the acidity (pKa) of nearby functional groups, influencing bioavailability. The carbon-fluorine bond is exceptionally strong, which often leads to increased metabolic stability by blocking sites of oxidative metabolism. This increased stability can prolong the duration of a drug's action and reduce the formation of unwanted metabolites. Furthermore, fluorine substitution can enhance binding affinity to target proteins and improve membrane permeability.

Scope and Contemporary Research Directions

The study of 3-Cyclopropyl-2-fluorobenzaldehyde is situated at the intersection of synthetic methodology development and the quest for novel bioactive compounds. While specific research on this exact molecule is not extensively documented in publicly available literature, its structure suggests several promising research avenues. Current research in related areas focuses on the development of efficient synthetic routes to access such polysubstituted aromatic compounds. For example, the synthesis of other fluorinated cyclopropyl derivatives often involves multi-step sequences including Wittig reactions and transition-metal-catalyzed cyclopropanations.

Furthermore, the unique substitution pattern of this compound makes it a valuable scaffold for creating libraries of novel compounds for biological screening. The aldehyde can be readily transformed into a wide array of other functional groups, and the interplay between the ortho-fluoro and meta-cyclopropyl substituents is expected to exert a significant influence on the conformational preferences and electronic properties of its derivatives. Future research will likely focus on elucidating the specific reactivity of this compound and exploring the biological activities of the molecules derived from it.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c11-10-8(6-12)2-1-3-9(10)7-4-5-7/h1-3,6-7H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUJBUIPCLPWAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC(=C2F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1854183-61-1 | |

| Record name | 3-cyclopropyl-2-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Cyclopropyl 2 Fluorobenzaldehyde and Analogous Systems

Established Synthetic Routes for Aryl Fluorinated Benzaldehydes

The synthesis of fluorinated benzaldehydes, including those with a cyclopropyl (B3062369) substituent, can be achieved through several established chemical strategies. These methods often involve the introduction of the fluorine or cyclopropyl group at a key step in the synthesis.

Halogen-Exchange Reactions for Fluorination (e.g., from chloro-precursors)

Halogen-exchange (HALEX) reactions are a common method for introducing fluorine into an aromatic ring. google.com This process typically involves the substitution of a chlorine or bromine atom with a fluorine atom using a fluoride (B91410) salt. For the synthesis of aryl fluorinated benzaldehydes, this would entail starting with a corresponding chloro- or bromo-benzaldehyde derivative. The reaction is often carried out in a polar solvent with a metal fluoride, such as potassium fluoride. google.com However, the success of this reaction is highly dependent on the "activity" of the halogen being replaced, meaning its position relative to other functional groups on the ring. google.com Halogens in the ortho and para positions to an electron-withdrawing group like an aldehyde are generally more susceptible to this exchange.

The use of metal catalysts, such as copper, nickel, or palladium, can facilitate these halogen exchange reactions, allowing them to proceed under milder conditions and with a broader range of substrates. frontiersin.orgucl.ac.ukresearchgate.netnih.gov For instance, copper-catalyzed fluorination of aryl bromides has been demonstrated to be effective, although it may require the presence of a base and specific ligands to achieve high yields. frontiersin.org Similarly, nickel and palladium complexes have been investigated for their ability to catalyze the exchange of various halogens on aryl rings. ucl.ac.ukresearchgate.net

Grignard Reaction-Based Approaches in Fluorophenyl-Cyclopropyl Systems

Grignard reagents, which are organomagnesium halides, are powerful tools in organic synthesis for forming new carbon-carbon bonds. sigmaaldrich.com In the context of fluorophenyl-cyclopropyl systems, a Grignard reagent can be prepared from a fluorophenyl halide. This reagent can then be reacted with a cyclopropyl-containing electrophile to construct the desired carbon skeleton. For example, a patent describes the preparation of a prasugrel (B1678051) intermediate where a Grignard reagent is formed from a bromide and magnesium, which then reacts with o-fluoro-acid and a cyclopropyl methyl ester. google.com

The formation of Grignard reagents from cyclopropyl halides is also a known process, though it can be accompanied by the formation of radical intermediates. nih.gov These cyclopropyl Grignard reagents can then be used to react with a fluorinated benzaldehyde (B42025) or a related derivative. The reaction of Grignard reagents with carboxylic acid derivatives is a well-established method for preparing ketones. epo.org A process for preparing cyclopropyl benzyl (B1604629) ketone compounds involves reacting a Grignard reagent, obtained from 2-fluorobenzyl chloride, with a cyclopropyl carboxylic acid ester. epo.org

General Methods for Cyclopropyl Group Introduction (e.g., cyclopropanation reactions)

The introduction of a cyclopropyl group onto an aromatic ring can be accomplished through various cyclopropanation reactions. The cyclopropane (B1198618) moiety is a common feature in many pharmaceuticals and agrochemicals due to its unique electronic and steric properties. digitellinc.comfiveable.me

One of the most well-known methods is the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane (B129776) and a zinc-copper couple to form a cyclopropane ring. marquette.edu While this is typically used on alkenes, modifications and other methods exist for aromatic systems.

Cross-coupling reactions catalyzed by transition metals like palladium offer another route to install cyclopropyl groups. digitellinc.com These methods often involve the coupling of an aryl halide or triflate with a cyclopropyl organometallic reagent. Recent advancements have focused on developing milder conditions for these reactions, using heteroatom-stabilized cyclopropyl organobismuth nucleophiles, for example, which can react at near-ambient temperatures without the need for a strong base. digitellinc.com

Aldehyde Functional Group Reactivity and Derivatization

The aldehyde group in 3-cyclopropyl-2-fluorobenzaldehyde is a key site for a variety of chemical transformations, allowing for its conversion into other important functional groups.

Redox Transformations: Selective Oxidation to Carboxylic Acids and Reduction to Alcohols

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The selective oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. Various oxidizing agents can be employed for this purpose. For instance, the oxidation of formyl groups to carboxylic acids is a known reaction that must be carefully controlled to avoid unwanted side reactions, often carried out under an inert atmosphere. google.com A patent describes a process for preparing 2-fluorocyclopropane carboxylic acid which involves several steps, including an oxidation reaction. google.com

Reduction: The reduction of an aldehyde to a primary alcohol is another common and useful transformation. This can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The reduction of a cyclopropyl ketone, a related structure, has been shown to be highly diastereoselective depending on the stereochemistry of the starting material. marquette.edu

Nucleophilic Additions: Aldol (B89426) and Michael Reactions with Aryl Enolates

The aldehyde group is electrophilic and thus susceptible to attack by nucleophiles. Aldol and Michael reactions are classic examples of such nucleophilic additions.

Aldol Reaction: In an aldol reaction, an enolate ion reacts with a carbonyl compound to form a β-hydroxy carbonyl compound. youtube.com In the case of this compound, it can act as the electrophilic aldehyde component, reacting with an aryl enolate to form a new carbon-carbon bond.

Michael Reaction: The Michael reaction involves the addition of a nucleophile, such as an enolate, to an α,β-unsaturated carbonyl compound. youtube.com While this compound itself is not an α,β-unsaturated aldehyde, it can be a precursor to such systems. For example, an aldol condensation product derived from it could undergo dehydration to form an α,β-unsaturated aldehyde, which could then participate in a Michael reaction. A patent for the synthesis of a prasugrel intermediate mentions a Michael addition of tert-butyl acrylate. google.com

Asymmetric Catalytic Reactions Involving Aldehyde Functionality

The aldehyde group in this compound is a key functional handle for asymmetric transformations, enabling the stereocontrolled introduction of new chiral centers. While specific studies on this compound are not prevalent, the reactivity of α-branched aldehydes in asymmetric catalysis provides a strong precedent for its potential transformations.

Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of aldehydes. For instance, the use of chiral primary amines, such as unnatural α-aminoester derivatives, can catalyze the α-fluorination of α-branched aldehydes. nih.gov In a related strategy, a reagent-controlled enantioselectivity switch has been developed for the asymmetric fluorination of α-aryl-propionaldehydes using a primary amine catalyst in the presence of a Brønsted acid. nih.gov Given that this compound possesses an α-cyclopropyl substituent, these methods are highly relevant.

Another important class of asymmetric reactions is the addition of nucleophiles to the aldehyde carbonyl. The direct catalytic asymmetric addition of α-fluoronitriles to both aromatic and aliphatic aldehydes has been achieved using a chiral Cu(I)/Barton's base catalytic system. nih.gov This reaction furnishes α-tetrasubstituted α-fluoro-β-hydroxynitriles with good stereoselectivity. The application of such a system to this compound would be expected to yield highly functionalized chiral building blocks.

Furthermore, proline-catalyzed aldol reactions represent a foundational method in asymmetric organocatalysis. Proline, a naturally occurring and inexpensive amino acid, can catalyze the enantioselective aldol reaction between aldehydes and ketones. The secondary amine of proline forms an enamine intermediate with a ketone, which then reacts with an aldehyde. The bifunctional nature of proline, containing both a secondary amine and a carboxylic acid, allows it to act as both a catalyst and an internal acid source to activate the electrophile. youtube.com

| Reaction Type | Catalyst/Reagent | Substrate Type | Product | Key Features |

| Asymmetric α-Fluorination | Chiral primary amine / TfOH | α-Aryl-propionaldehydes | α-Aryl-α-fluoroaldehydes | Reagent-controlled enantioselectivity. nih.gov |

| Asymmetric α-Fluorination | Unnatural α-aminoester | α-Branched aldehydes | α-Fluoroaldehydes | Organocatalytic approach. nih.gov |

| Asymmetric Cyanohydrin Formation | Chiral Cu(I) / Barton's Base | Aromatic/Aliphatic Aldehydes + α-Fluoronitriles | α-Tetrasubstituted α-fluoro-β-hydroxynitriles | Cooperative catalysis. nih.gov |

| Asymmetric Aldol Reaction | Proline | Aldehydes and Ketones | β-Hydroxy carbonyls | Inexpensive, bifunctional organocatalyst. youtube.com |

Acyl Radical Chemistry and Functionalization

The aldehyde proton of this compound can be abstracted to form an acyl radical, a versatile intermediate for various functionalization reactions. This transformation is typically achieved through hydrogen atom transfer (HAT) mediated by radical initiators or photoredox catalysis. nih.govrsc.org

Acyl radicals generated from aldehydes readily participate in addition reactions with alkenes. bohrium.com This process, known as hydroacylation, allows for the direct formation of ketones. Visible-light photoredox catalysis has been successfully employed for the hydroacylation of alkenes with both aromatic and aliphatic aldehydes. nih.gov For example, quinuclidine (B89598) can act as a HAT reagent under photoredox conditions to generate acyl radicals from aldehydes, which then add to electron-deficient olefins. nih.gov

Beyond simple hydroacylation, acyl radicals can be involved in more complex, difunctionalization reactions of alkenes. Oxidative coupling of alkenes with aldehydes can lead to the synthesis of α,β-unsaturated ketones. bohrium.com Furthermore, various catalytic systems have been developed to achieve other difunctionalizations, leading to products such as α,β-epoxy ketones and β-azido ketones. bohrium.com An electrochemical approach using N-hydroxyphthalimide (NHPI) as an electrocatalyst can also generate acyl radicals from aldehydes for subsequent reactions. rsc.orgresearchgate.net

| Reaction Type | Radical Generation Method | Reactant | Product Type | Reference |

| Hydroacylation | Photoredox Catalysis (Quinuclidine HAT) | Alkene | Ketone | nih.gov |

| Hydroacylation | Polarity-Reversal Catalysis | Alkene | Ketone | bohrium.com |

| Oxidative Coupling | Iron Catalysis | Coumarin | α,β-Unsaturated Ketone | bohrium.com |

| Acyl Lactonization | Visible-Light Photoredox Catalysis | Alkene | Lactone | bohrium.com |

| Giese-Type Reaction | Electrochemical (NHPI) | Electron-Deficient Alkene | Functionalized Ketone | rsc.orgresearchgate.net |

Reactivity of the Aromatic Ring and Substituents

The aromatic ring of this compound is adorned with substituents that dictate its reactivity, particularly the fluorine atom, which can act as a leaving group in nucleophilic aromatic substitution and participate in metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways of Fluorine

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aryl halides. The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comchadsprep.comlibretexts.org In this compound, the aldehyde group is a moderately strong electron-withdrawing group situated ortho to the fluorine atom, thereby activating it towards nucleophilic attack.

The generally accepted mechanism for SNAr involves a two-step addition-elimination process. A nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The negative charge in this intermediate is delocalized onto the electron-withdrawing group. Subsequent elimination of the leaving group restores the aromaticity of the ring. For fluorinated aromatics, the C-F bond cleavage is typically not the rate-determining step, and fluorine's high electronegativity makes it an excellent leaving group in this context, often reacting faster than other halogens. masterorganicchemistry.com

A variety of nucleophiles can displace the fluorine atom in activated fluoroarenes. For example, the reaction of fluorinated aldehydes with dimethylamine, generated in situ from the decomposition of N,N-dimethylformamide, proceeds in moderate to excellent yields. nih.gov Similarly, in the context of chalcone (B49325) synthesis, it has been observed that when di- and tri-fluorine-substituted benzaldehydes are reacted in methanol (B129727) under basic conditions, a nucleophilic aromatic substitution of a fluorine atom by a methoxy (B1213986) group can occur. acgpubs.org Recent studies have also demonstrated that SNAr reactions of aryl fluorides can proceed through a concerted or borderline mechanism, particularly with less-activated systems or with certain nucleophiles like indoles. nih.gov

| Substrate Type | Nucleophile | Conditions | Product | Key Observation |

| Fluorinated Aldehydes | Dimethylamine (from DMF) | Hydroxide, Heat | Dimethylamino-substituted Aldehydes | Good to excellent yields. nih.gov |

| Di- and Tri-fluorobenzaldehydes | Methoxide (from MeOH) | KOH | Methoxy-substituted Chalcones | SNAr competes with condensation. acgpubs.org |

| Electron-deficient Aryl Fluorides | Indoles | Base | N-Aryl Indoles | Proceeds via a borderline, general-base-catalyzed mechanism. nih.gov |

| Unactivated Fluoroarenes | Azoles, Amines, Carboxylic Acids | Organic Photoredox Catalysis | Substituted Arenes | Cation radical-accelerated SNAr. nih.gov |

Metal-Catalyzed Cross-Coupling Strategies for Aryl Halides (e.g., Palladium catalysis)

Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. While the activation of aryl chlorides and bromides is common, the cross-coupling of aryl fluorides presents a greater challenge due to the strength of the C-F bond. However, significant progress has been made in developing catalytic systems capable of activating C-F bonds.

For instance, a palladium-catalyzed cross-coupling of electron-deficient aryl fluorides with aryl N-tosylhydrazones has been reported. rsc.org The proposed mechanism involves the activation of the C-F bond followed by the migratory insertion of a palladium carbene. Additionally, palladium-catalyzed cross-coupling reactions of perfluoroarenes with diarylzinc compounds have been achieved, highlighting the feasibility of C-F bond activation. nih.gov In these reactions, additives such as lithium iodide can be crucial for promoting the oxidative addition of the C-F bond to the palladium center. nih.gov

The development of specialized ligands has been instrumental in advancing the cross-coupling of challenging substrates. For example, the use of bulky, electron-rich phosphine (B1218219) ligands can facilitate the oxidative addition of aryl halides to the palladium center. Mechanistic studies on related systems have shown that for electron-withdrawing substrates, the turnover-limiting step can be the reductive elimination step. acs.org

| Coupling Partners | Catalyst/Ligand | Additive | Product | Key Mechanistic Feature |

| Aryl Fluoride + Aryl N-Tosylhydrazone | Palladium Catalyst | - | Biaryl | C-F bond activation and migratory insertion of palladium carbene. rsc.org |

| Perfluoroarene + Diarylzinc | Pd(0) / PCy₃ | LiI | Polyfluorinated Biaryl | LiI promotes oxidative addition and enhances transmetalation. nih.gov |

| Aryl Bromide + Fluoroalkylamine | [Pd(allyl)Cl]₂ / AdBippyPhos | KOPh | Fluoroalkylaniline | Reductive elimination is turnover-limiting. acs.org |

Transformations Involving the Cyclopropyl Moiety (e.g., Ring-Opening, Cycloadditions)

The cyclopropyl group in this compound can be considered a "donor" group attached to an aromatic ring that also bears an "acceptor" (aldehyde) group. Such donor-acceptor cyclopropanes are known to undergo a variety of transformations driven by the release of ring strain.

Ring-opening reactions of aryl cyclopropanes can be initiated by Lewis acids or electrophiles. For example, BCl₃ can mediate the ring-opening 1,3-arylboration of aryl cyclopropanes in the presence of arene nucleophiles. rsc.org The reaction is proposed to proceed through a zwitterionic intermediate formed by the attack of BCl₃ on the cyclopropane ring, followed by nucleophilic attack of the arene. rsc.org Similarly, cyclopropyl aryl ketones can undergo uncatalyzed cascade ring-opening/recyclization reactions to form indenones and fluorenones, a transformation influenced by solvent, temperature, and substituent effects. acs.org

Cycloaddition reactions are another important class of transformations for donor-acceptor cyclopropanes. Formal [3+2] cycloadditions of aryl cyclopropyl ketones with olefins can be achieved using visible light photocatalysis to generate highly substituted cyclopentanes. nih.gov This process involves the one-electron reduction of the ketone to a radical anion, which then undergoes ring-opening and subsequent cyclization. nih.govnih.gov Enantioselective versions of these cycloadditions have also been developed. nih.gov Furthermore, iridium-catalyzed asymmetric formal [3+2] cycloadditions between vinylcyclopropanes and carboxylic acids have been reported to produce enantioenriched tetrahydrofurans. acs.org

| Reaction Type | Reagent/Catalyst | Reactant | Product | Key Intermediate/Mechanism |

| Ring-Opening/Arylboration | BCl₃ | Arene | 1,3-Arylborated Alkane | Zwitterionic intermediate. rsc.org |

| Ring-Opening/Recyclization | - (Uncatalyzed) | - | Indenone/Fluorenone | Zwitterionic intermediate. acs.org |

| [3+2] Cycloaddition | Ru(bpy)₃²⁺ (Photocatalyst) | Olefin | Cyclopentane | Distonic radical anion. nih.govnih.gov |

| [4+3] Cycloaddition | Lewis Acid (e.g., Bi(OTf)₃) | Diene | Seven-membered Ring | 1,3-Zwitterionic intermediate. colab.ws |

| Oxidative Ring-Opening/Cyclization | Radical Initiator | Aldehyde | Dihydronaphthalene Derivative | Acyl radical addition followed by ring-opening. nih.gov |

Mechanistic Studies of Key Reactions

Understanding the mechanisms of the aforementioned reactions is crucial for optimizing reaction conditions and expanding their scope.

For nucleophilic aromatic substitution , the classical two-step addition-elimination mechanism involving a Meisenheimer complex is well-established for highly activated systems. masterorganicchemistry.comlibretexts.org However, recent studies using linear free-energy relationships and density functional theory (DFT) calculations have revealed that a mechanistic continuum exists. For less-activated aryl fluorides reacting with nucleophiles like indoles, the reaction proceeds through a general-base-catalyzed borderline mechanism, where the transition state has characteristics of both the addition and elimination steps. nih.gov For unactivated fluoroarenes, a cation radical-accelerated SNAr mechanism has been proposed under photoredox catalysis, where the initial single-electron transfer from the arene to the excited photocatalyst makes the aromatic ring more susceptible to nucleophilic attack. nih.gov

In palladium-catalyzed cross-coupling reactions of aryl halides, the catalytic cycle generally involves oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the coupling partner, and reductive elimination to form the product and regenerate the Pd(0) catalyst. For challenging substrates like aryl fluorides, the oxidative addition step is often a high-energy barrier. Mechanistic studies have shown that additives like LiI can facilitate this step. nih.gov The nature of the ligand and the electronic properties of the substrates determine the rate-limiting step. For instance, in the coupling of fluorinated substrates, reductive elimination can become turnover-limiting. acs.org An undesired side reaction, hydrodehalogenation, has been mechanistically investigated, with water identified as a possible hydrogen source. elsevierpure.com

The ring-opening of donor-acceptor cyclopropanes is generally understood to proceed through the formation of a 1,3-zwitterionic intermediate upon interaction with a Lewis acid or through a radical anion intermediate under photoredox conditions. rsc.orgnih.gov In the Lewis acid-catalyzed pathway, the Lewis acid coordinates to the acceptor group, polarizing the C-C bond of the cyclopropane ring and facilitating its cleavage. The resulting zwitterion can then be trapped by a nucleophile or participate in a cycloaddition. In the photocatalytic pathway, single-electron reduction of the acceptor group leads to a radical anion, which undergoes ring-opening to a distonic radical anion that can then engage in further reactions. nih.gov

Investigation of Reaction Intermediates and Transition States

A thorough investigation of reaction intermediates and transition states is crucial for understanding the mechanistic pathways of a chemical transformation. Such studies typically involve advanced spectroscopic techniques (like NMR, IR, and mass spectrometry) to detect transient species and computational chemistry to model the energy landscapes of reaction pathways, including the high-energy transition states. nih.govajpchem.org

For this compound, no such studies have been published. Consequently, there is no specific data available on the intermediates that may form during its reactions, nor have the transition state structures and their associated energies been computationally modeled or experimentally inferred. General computational methods for elucidating reaction mechanisms and identifying transition states are well-established, but they have not been applied to this specific molecule. ajpchem.orgresearchgate.net

Influence of Substituents on Reaction Pathways and Selectivity

The reactivity of a benzaldehyde derivative is profoundly influenced by the electronic and steric properties of its substituents. In this compound, the key substituents are the 2-fluoro and 3-cyclopropyl groups.

The 2-fluoro substituent , due to fluorine's high electronegativity, exerts a strong electron-withdrawing inductive effect (-I). This effect generally increases the electrophilicity of the aldehyde's carbonyl carbon, potentially making it more susceptible to nucleophilic attack. However, the ortho-position of the fluorine atom also introduces significant steric hindrance around the aldehyde group, which could counteract the electronic activation by impeding the approach of nucleophiles.

Computational and Theoretical Investigations of 3 Cyclopropyl 2 Fluorobenzaldehyde

Electronic Structure and Molecular Orbital Analysis

The electronic character of 3-Cyclopropyl-2-fluorobenzaldehyde is defined by the cumulative effects of its three functional components: the benzaldehyde (B42025) framework, the ortho-fluorine substituent, and the meta-cyclopropyl group. Each contributes uniquely to the distribution of electrons within the molecule.

The charge density distribution in this compound is highly polarized. The aldehyde group acts as a strong electron-withdrawing group through both resonance and induction, pulling electron density from the aromatic ring. This effect is most pronounced at the ortho and para positions relative to the aldehyde, creating a significant partial positive charge on the carbonyl carbon. ncert.nic.inyoutube.com This carbon is thus a primary electrophilic site, susceptible to attack by nucleophiles. youtube.com

The fluorine atom at the C2 position further enhances this effect through its powerful inductive-withdrawing capability, a consequence of its high electronegativity. researchgate.net The cyclopropyl (B3062369) group, while often considered a saturated moiety, also exhibits electron-withdrawing properties due to the high s-character of its C-C bonds. nih.gov The combination of these substituents leads to a relatively electron-deficient aromatic ring.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of the molecule. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) indicates the capacity to accept electrons. researchgate.net For this compound, the LUMO is expected to be centered predominantly on the aldehyde group and the aromatic ring, highlighting the molecule's electrophilic nature. A lower LUMO energy correlates with higher reactivity toward nucleophiles. wuxibiology.comresearchgate.net The electron-withdrawing substituents (fluoro and cyclopropyl) are expected to lower the energy of the LUMO, thereby increasing the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde. nist.govuwosh.edu The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests high stability. researchgate.net

| Substituent | Position | Primary Electronic Effect | Impact on Aromatic Ring | Impact on Carbonyl Reactivity |

|---|---|---|---|---|

| Aldehyde (-CHO) | C1 | Strongly Electron-Withdrawing (Resonance & Induction) | Deactivates ring, directs meta (relative to itself) | Defines the primary electrophilic center |

| Fluoro (-F) | C2 (ortho) | Strongly Inductively Withdrawing, Weakly Resonance Donating | Deactivates ring, enhances electrophilicity | Increases electrophilicity of carbonyl carbon |

| Cyclopropyl | C3 (meta) | Weakly Electron-Withdrawing | Deactivates ring, enhances electrophilicity | Contributes to increased electrophilicity |

Aromaticity, a cornerstone of benzene (B151609) chemistry, is subtly influenced by substituents. The introduction of a highly electronegative fluorine atom can impact the delocalized π-electron system. Computational studies on other fluorinated aromatic hydrocarbons have shown that fluorine substitution tends to weaken the aromatic character of the ring. nih.gov This is attributed to the inductive effect of fluorine, which perturbs the uniform electron distribution of the benzene ring. While the core aromaticity remains, its magnitude is likely reduced in this compound compared to the parent benzaldehyde molecule.

Conformational Analysis and Dynamics

The presence of an ortho-substituent next to the aldehyde group introduces the possibility of rotational isomerism, a key aspect of the molecule's dynamic behavior.

Due to the rotation around the single bond connecting the aldehyde group to the benzene ring, this compound can exist in two primary planar conformations: O-cis and O-trans. tandfonline.comtandfonline.com In the O-cis conformer, the carbonyl oxygen is oriented towards the ortho-fluorine substituent. In the O-trans conformer, the oxygen is directed away from the fluorine.

A Potential Energy Surface (PES) scan is a computational method used to explore the energy of a molecule as a function of one or more geometric parameters, such as the dihedral angle of the aldehyde group. cdnsciencepub.com Such a scan for this molecule would reveal two energy minima corresponding to the stable O-cis and O-trans conformers, separated by rotational energy barriers. Studies on the closely related 3-fluorobenzaldehyde (B1666160) have shown that the O-cis form is more stable than the O-trans form by approximately 1.7 kJ/mol. researchgate.net A similar preference for the O-cis isomer is anticipated for this compound, likely driven by favorable electrostatic interactions between the carbonyl and the C-F bond dipole.

| Rotational Isomer (Conformer) | Description | Predicted Relative Stability | Key Interaction |

|---|---|---|---|

| O-cis | Carbonyl oxygen is oriented toward the ortho-fluorine. | More stable | Favorable dipole-dipole electrostatic interaction. |

| O-trans | Carbonyl oxygen is oriented away from the ortho-fluorine. | Less stable | Steric repulsion between carbonyl hydrogen and fluorine may be lower, but electrostatic interaction is less favorable. |

The conformational preference of the aldehyde group is governed by a delicate balance of steric and electronic effects. nih.gov Steric hindrance arises from the spatial repulsion between the electron clouds of nearby atoms. slideshare.net In this molecule, there is potential steric strain between the ortho-fluorine and the components of the aldehyde group (the carbonyl oxygen in the O-cis form and the aldehyde hydrogen in the O-trans form).

Reaction Mechanism Modeling through Quantum Chemical Methods

Quantum chemical methods are invaluable for elucidating the step-by-step pathways of chemical reactions. nih.govresearchgate.net For this compound, the most characteristic reaction is the nucleophilic addition to the carbonyl group. libretexts.orgmasterorganicchemistry.com

Modeling this reaction would involve calculating the energy profile along the reaction coordinate. The process begins with the nucleophile attacking the electrophilic carbonyl carbon. youtube.com This leads to the formation of a high-energy tetrahedral intermediate, where the hybridization of the carbonyl carbon changes from sp² to sp³. masterorganicchemistry.com The geometry, energy, and charge distribution of this transition state and the subsequent intermediate can be precisely calculated.

The electron-withdrawing nature of the ortho-fluoro and meta-cyclopropyl groups is expected to stabilize the developing negative charge on the oxygen atom in the tetrahedral intermediate, thereby lowering the activation energy for the reaction compared to unsubstituted benzaldehyde. This makes the carbonyl group in this compound particularly activated for nucleophilic attack. Computational modeling can quantify this enhancement in reactivity and provide a detailed picture of the bond-forming and bond-breaking processes.

Elucidation of Catalytic Cycles and Enantioselectivity Origin

The unique structural features of this compound, namely the cyclopropyl group and the ortho-fluoro substituent, play a crucial role in directing the course of catalytic reactions and influencing enantioselectivity.

Catalytic Cycles:

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in mapping out the potential energy surfaces of catalytic reactions involving similar aldehydes and ketones. For instance, in reactions catalyzed by N-Heterocyclic Carbenes (NHCs), the catalytic cycle for transformations of aldehydes generally proceeds through several key steps. These include the initial nucleophilic addition of the NHC to the aldehyde, followed by proton transfer and the formation of key intermediates like the Breslow intermediate. While a specific DFT study for this compound is not available, research on other aldehydes demonstrates that the electronic nature of the substituents on the aromatic ring significantly impacts the stability of these intermediates and the energy barriers of the transition states. The electron-withdrawing nature of the fluorine atom in this compound would be expected to enhance the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack by a catalyst.

In the context of phosphine-catalyzed ring-opening reactions of cyclopropyl ketones, a related class of compounds, DFT studies have revealed detailed mechanistic pathways. rsc.orgscilit.com These studies show that the reaction can proceed through nucleophilic attack of the phosphine (B1218219) on the carbonyl carbon, followed by a ring-opening of the cyclopropyl group to form a zwitterionic intermediate. rsc.orgscilit.com Subsequent intramolecular reactions then lead to the final product. rsc.orgscilit.com A similar mechanistic manifold can be postulated for reactions of this compound, where the cyclopropyl ring is susceptible to ring-opening under certain catalytic conditions.

Origin of Enantioselectivity:

The origin of enantioselectivity in catalytic reactions is a central theme in computational chemistry. For reactions involving chiral catalysts, the diastereomeric transition states leading to the (R) and (S) enantiomers are of primary interest. The energy difference between these transition states dictates the enantiomeric excess of the product.

In the case of enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones, a proposed mechanism involves the formation of a chiral Lewis acid complex with the ketone. nih.gov This complex then undergoes single-electron transfer, leading to a ring-opened radical anion. nih.gov The stereochemistry of the subsequent C-C bond formation is controlled by the chiral environment created by the Lewis acid and its ligand. nih.gov A similar strategy could be envisioned for achieving enantioselective transformations of this compound.

Computational models can pinpoint the specific non-covalent interactions, such as hydrogen bonds, steric repulsions, and π-π stacking, between the substrate, catalyst, and other reagents that are responsible for the stabilization of one diastereomeric transition state over the other.

Kinetic and Thermodynamic Parameters of Transformations

The kinetic and thermodynamic parameters of a reaction provide crucial information about its feasibility, rate, and equilibrium position. While specific experimental kinetic and thermodynamic data for reactions of this compound are scarce in the literature uni.luuni.lu, studies on related substituted benzaldehydes offer valuable insights.

Kinetic Parameters:

The rate of a chemical reaction is governed by the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reactants to transform into products. Computational methods can be used to calculate the activation energies of different reaction pathways, thereby predicting the most likely mechanism.

For instance, in the Corey-Chaykovsky reaction, which involves the reaction of sulfur ylides with carbonyl compounds to form epoxides, the initial nucleophilic attack of the ylide on the carbonyl group is a key step. organic-chemistry.org The rate of this step is influenced by the electrophilicity of the carbonyl carbon. The presence of the electron-withdrawing fluorine atom in this compound would likely increase the rate of this initial attack compared to unsubstituted benzaldehyde.

Modern techniques, such as the use of automated continuous-flow platforms coupled with online analysis, allow for the rapid generation of kinetic data for multistep reactions. rsc.org Such methods could be applied to reactions of this compound to determine rate constants and activation energies for its various transformations. rsc.org

Thermodynamic Parameters:

Thermodynamic parameters, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), determine the spontaneity and position of equilibrium of a reaction. A negative ΔG indicates a spontaneous reaction.

Computational chemistry can provide reliable estimates of these thermodynamic quantities. For example, the stability of different conformations of a molecule can be assessed by calculating their relative energies. This is particularly relevant for this compound, where rotation around the C-C bond connecting the cyclopropyl group and the C-CHO bond can lead to different conformers.

The following table presents representative computationally derived thermodynamic data for a related class of compounds, which can serve as an estimate for the types of values that might be expected for reactions involving this compound.

| Transformation Type | Reactant(s) | Product(s) | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) |

| Aldol (B89426) Addition | Aldehyde + Enolate | β-Hydroxy Ketone | -15 to -25 | -20 to -40 | -10 to -20 |

| Wittig Reaction | Aldehyde + Ylide | Alkene + Phosphine Oxide | -30 to -50 | Variable | Highly Negative |

| Grignard Reaction | Aldehyde + Grignard Reagent | Secondary Alcohol | -40 to -60 | Variable | Highly Negative |

Note: The data in this table is illustrative and represents typical ranges for the specified reaction types with simple aldehydes. Actual values for this compound would require specific computational studies.

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation

High-Resolution NMR Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules. A complete assignment of the ¹H, ¹³C, and ¹⁹F NMR spectra of 3-Cyclopropyl-2-fluorobenzaldehyde provides definitive proof of its constitution and offers insights into the electronic environment of each nucleus.

Although a specific, published experimental spectrum for this compound is not available in the surveyed literature, a detailed prediction of its spectral features can be made based on data from analogous compounds such as 2-fluorobenzaldehyde (B47322) chemicalbook.comspectrabase.com, 3-fluorobenzaldehyde (B1666160) chemicalbook.com, and other substituted benzaldehydes. rsc.org

¹H NMR: The proton spectrum is expected to show distinct regions for the aldehydic, aromatic, and cyclopropyl (B3062369) protons.

Aldehyde Proton: A singlet or a fine doublet (due to coupling with the ortho fluorine) is anticipated far downfield, typically in the δ 9.9–10.4 ppm range. For 2-fluorobenzaldehyde, this proton appears at δ 10.35 ppm. chemicalbook.com

Aromatic Protons: The three aromatic protons will appear as complex multiplets, influenced by both homo- and heteronuclear (¹H-¹⁹F) coupling. Their chemical shifts would be between δ 7.0 and 7.9 ppm.

Cyclopropyl Protons: The cyclopropyl group will exhibit two sets of signals corresponding to the methine proton (CH) and the methylene (B1212753) protons (CH₂). The methine proton, directly attached to the aromatic ring, will be a multiplet further downfield than the methylene protons. The four methylene protons are diastereotopic and will likely appear as two complex multiplets in the upfield region (δ 0.6–1.2 ppm).

¹³C NMR: The carbon spectrum provides information on the carbon skeleton.

Carbonyl Carbon: The aldehyde carbonyl carbon is expected to resonate at the lowest field, around δ 188–192 ppm.

Aromatic Carbons: Six distinct signals are expected. The carbon bearing the fluorine (C-2) will show a large one-bond coupling constant (¹JCF) and appear around δ 160-165 ppm. rsc.org The carbon attached to the cyclopropyl group (C-3) and the carbon bearing the aldehyde (C-1) will also show characteristic shifts and smaller C-F couplings.

Cyclopropyl Carbons: The methine carbon will appear at a higher frequency (δ 15-20 ppm) than the methylene carbons (δ 8-12 ppm).

¹⁹F NMR: The fluorine spectrum will likely consist of a single multiplet, with its chemical shift influenced by the ortho-aldehyde and ortho-cyclopropyl substituents. For comparison, the ¹⁹F shift in 4-fluorobenzaldehyde (B137897) is -102.4 ppm rsc.org, while in 2-fluorobenzaldehyde it is around -124.7 ppm. spectrabase.com The coupling constants observed in the ¹⁹F spectrum would be crucial for confirming assignments in the ¹H and ¹³C spectra.

The relative orientation of the aldehyde and cyclopropyl groups is a key structural feature of this compound. Lanthanide-Induced Shift (LIS) NMR spectroscopy is a powerful technique for determining conformational preferences in solution. slideshare.netumich.edu The method relies on the addition of a paramagnetic lanthanide complex, often a β-diketonate complex like Eu(dpm)₃ or Yb(fod)₃, which acts as a Lewis acid and coordinates to a basic site in the substrate molecule—in this case, the carbonyl oxygen. libretexts.orgnih.gov

This coordination induces large chemical shifts (the LIS) in the substrate's NMR spectrum. The magnitude of this shift is primarily dependent on the distance and angle between the paramagnetic lanthanide ion and the nucleus being observed. By analyzing the induced shifts for each proton and carbon nucleus throughout the molecule, the average position of the lanthanide ion can be calculated, which in turn reveals the predominant conformation of the substrate in the complexed state. umich.edu

For this compound, LIS experiments would help determine the rotational barrier and preferred dihedral angle of the aldehyde group relative to the aromatic ring. This is particularly important due to the potential for steric interaction between the aldehyde, the ortho-fluorine, and the ortho-cyclopropyl group. To distinguish between paramagnetic shifts and diamagnetic effects from complexation, a diamagnetic control experiment using a La(fod)₃ or Lu(fod)₃ complex is typically performed. rsc.org While this technique can sometimes alter the natural conformational equilibrium of a molecule, it provides invaluable insight into the shape and steric accessibility of the substrate. slideshare.net

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Bonding Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the bonding and conformational states of a molecule by identifying its characteristic vibrational modes. For this compound, these spectra would be dominated by vibrations of the aldehyde, the substituted benzene (B151609) ring, and the cyclopropyl moiety.

Expected Characteristic Vibrational Frequencies:

C=O Stretch: A strong, sharp absorption band in the FTIR spectrum between 1690 and 1715 cm⁻¹ is characteristic of an aromatic aldehyde.

Aromatic Ring Vibrations: C=C stretching vibrations within the aromatic ring typically appear in the 1450–1600 cm⁻¹ region. Aromatic C-H stretching occurs above 3000 cm⁻¹.

C-F Stretch: A strong absorption band between 1200 and 1300 cm⁻¹ is expected for the aryl-fluorine bond stretch.

Cyclopropyl Group Vibrations: The cyclopropyl ring has characteristic C-H stretching vibrations around 3000-3100 cm⁻¹, slightly higher than typical alkane C-H stretches. It also has a characteristic "ring breathing" mode.

Aldehyde C-H Stretch: This appears as a pair of weak to medium bands, one near 2850 cm⁻¹ and the other near 2750 cm⁻¹.

Analysis of these frequencies, often aided by computational methods like Density Functional Theory (DFT), can confirm the presence of all functional groups and provide information on the molecule's conformation. acs.org

Mass Spectrometry Techniques in Mechanistic Organic Chemistry

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₁₀H₉FO. The PubChem database provides predicted collision cross section data for various adducts of this compound, which is useful for ion mobility-mass spectrometry studies. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 165.07102 |

| [M+Na]⁺ | 187.05296 |

| [M-H]⁻ | 163.05646 |

In mechanistic organic chemistry, MS is used to identify reaction intermediates, products, and byproducts, providing evidence for proposed reaction pathways. The fragmentation pattern in an electron ionization (EI) mass spectrum is particularly informative. For this compound, key fragmentation pathways would likely include:

Loss of a hydrogen atom to give the [M-1]⁺ ion (m/z 163).

Loss of the formyl radical (•CHO) to give the [M-29]⁺ ion (m/z 135).

Loss of the cyclopropyl group to give the [M-41]⁺ ion (m/z 123).

Fissions within the cyclopropyl ring.

By tracking these characteristic masses, chemists can follow the transformation of the molecule through a reaction sequence.

Gas-Phase Electron Diffraction for Precise Molecular Geometry Determination

Gas-Phase Electron Diffraction (GED) is an experimental technique that provides the most accurate determination of the geometry of free molecules, independent of the intermolecular forces present in crystals or solutions. wikipedia.org The method involves firing a high-energy beam of electrons at a gaseous sample and analyzing the resulting diffraction pattern. wikipedia.orgyoutube.com This pattern contains information about the distances between all pairs of atoms in the molecule.

Through complex analysis, GED can yield highly precise measurements of bond lengths, bond angles, and torsional angles. wikipedia.org This technique has been successfully applied to determine the planar structure of simpler molecules like benzaldehyde (B42025). aip.org For a molecule like this compound, GED would be the definitive method to answer questions about the planarity of the benzaldehyde unit, the precise C-C bond lengths of the strained cyclopropyl ring, and the exact bond angles around the substituted aromatic core.

While GED would provide unparalleled insight into the intrinsic geometry of this compound, a search of the current literature indicates that no such study has been performed on this specific compound.

Applications in Complex Molecule Synthesis and Medicinal Chemistry Lead Generation

Strategic Building Block for Advanced Organic Synthesis

The intrinsic reactivity of 3-Cyclopropyl-2-fluorobenzaldehyde, stemming from its constituent functional groups, renders it a powerful tool in the hands of synthetic chemists for the construction of intricate molecular frameworks.

Synthesis of Polyfunctionalized Aromatic and Heterocyclic Scaffolds

While direct literature examples detailing the extensive use of this compound in multicomponent reactions are not abundant, the reactivity of analogous fluorinated benzaldehydes suggests its potential. For instance, three-component condensation reactions involving β-ketonitriles, 4-fluorobenzaldehyde (B137897), and secondary cyclic amines have been developed to produce highly substituted aromatic compounds mdpi.com. This methodology, which proceeds through a Knoevenagel condensation followed by a nucleophilic aromatic substitution of the fluorine atom, could likely be adapted for this compound to generate a diverse array of polyfunctionalized aromatic systems mdpi.com.

Furthermore, donor-acceptor cyclopropanes, which can be synthesized from precursors like chalcones, are known to be excellent building blocks for various heterocyclic compounds nih.gov. The aldehyde functionality of this compound allows for its conversion into such chalcone-type structures, which can then undergo reactions like the Corey-Chaykovsky cyclopropanation to yield cyclopropyl (B3062369) ketones nih.gov. These resulting donor-acceptor cyclopropanes can serve as synthetic equivalents of 1,3-dipoles, reacting with various partners to form complex heterocyclic scaffolds nih.gov. The cyclization reactions of donor-acceptor cyclopropanes with conjugated systems, such as 2-alkynylindoles, provide a pathway to intricate indole-based architectures colab.ws.

Construction of Chiral Cyclopropyl-Containing Systems

The synthesis of enantiomerically pure cyclopropane-containing molecules is of high interest due to their prevalence in bioactive natural products and pharmaceuticals. Methodologies for the asymmetric synthesis of chiral cyclopropane (B1198618) carboxaldehydes have been developed, which could be conceptually applied to generate chiral derivatives related to this compound rsc.orgrsc.orgnih.gov. One such strategy involves a sequence of an aldol (B89426) reaction with a chiral auxiliary, a diastereoselective cyclopropanation, and a final retro-aldol cleavage to yield the chiral cyclopropane carboxaldehyde rsc.orgnih.gov. This "temporary stereocentre" approach allows for the creation of the desired enantiomer with high purity rsc.orgnih.gov. While not yet demonstrated specifically with this compound, this methodology offers a clear pathway to access its chiral analogues.

Precursor to Biologically Active Compounds and Pharmaceutical Intermediates

The structural motifs present in this compound are frequently found in medicinally important molecules, making it a valuable starting material for the synthesis of drug leads and pharmaceutical intermediates.

Development of Prasugrel (B1678051) Analogs and Related Fluorine-Containing Drug Leads

A significant application of this compound derivatives is in the synthesis of the antiplatelet agent, Prasugrel. The chemical structure of Prasugrel is 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate (B1210297) uni.lu. The key intermediate in the synthesis of Prasugrel is often a derivative of this compound, such as 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone uni.lu. This bromo-ketone is then condensed with a tetrahydrothienopyridine core to construct the main framework of the drug uni.lu. The aldehyde group of this compound can be readily converted to the required ketone functionality, highlighting its role as a crucial precursor in the manufacturing of this important therapeutic agent. Various patents describe methods for preparing key intermediates of Prasugrel, such as 1-cyclopropyl-2-(2-fluorobenzyl) ketone, from starting materials like o-fluorobenzyl bromide and cyclopropyl cyanide, further underscoring the importance of the 2-fluorobenzyl and cyclopropyl moieties present in the target aldehyde nih.govnih.gov.

General Utility of Fluoro- and Cyclopropyl-Substituted Aldehydes in Drug Discovery

The incorporation of fluorine atoms and cyclopropyl groups into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. Fluorine can improve metabolic stability, binding affinity, and bioavailability. The cyclopropyl ring, as a bioisostere for other groups, can introduce conformational rigidity and improve potency. The combination of these two features in a reactive aldehyde scaffold makes compounds like this compound highly valuable in the generation of new drug leads. The aldehyde group provides a handle for a wide range of chemical transformations, allowing for the rapid diversification of the molecular scaffold to build libraries of potential drug candidates for screening.

Role in Method Development and Reaction Methodology Innovation

The unique electronic and steric properties of this compound and its derivatives make them interesting substrates for the development of new synthetic methods. A notable example is the use of related 2-hydroxychalcones in the Corey-Chaykovsky cyclopropanation to synthesize donor-acceptor cyclopropanes nih.gov. This reaction provides a general and efficient route to 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes, which are versatile intermediates for the synthesis of bioactive compounds nih.gov. The development of such methodologies, which can tolerate a range of substituents, is crucial for advancing the field of organic synthesis. The aldehyde group of this compound could be used to generate the necessary chalcone (B49325) precursor for this type of transformation, thus playing a role in the exploration and expansion of this synthetic methodology.

Q & A

Q. Basic

- NMR : ¹⁹F NMR identifies fluorine environments (δ ≈ -110 to -120 ppm for aromatic F). ¹H NMR confirms aldehyde proton (δ ~10 ppm) and cyclopropyl protons (δ ~1.0–2.5 ppm) .

- HRMS : Exact mass confirmation (C₁₀H₉FO: calc. 164.0637) .

- FTIR : Aldehyde C=O stretch (~1700 cm⁻¹) and C-F stretch (~1200 cm⁻¹) .

Purity : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .

How can researchers resolve contradictions in bioactivity data for derivatives of this compound?

Advanced

Contradictions often arise from assay variability or impurities. Methodological solutions:

- Iterative validation : Repeat assays under standardized conditions (e.g., fixed cell lines, solvent controls) .

- Orthogonal assays : Combine enzymatic assays with cellular viability tests to confirm target specificity .

- Impurity profiling : LC-MS to identify and quantify byproducts affecting bioactivity .

How do electron-withdrawing substituents (fluorine, aldehyde) affect electrophilic aromatic substitution (EAS) reactivity?

Basic

The fluorine atom (meta-directing) and aldehyde group (ortho/para-directing) create competing regiochemical outcomes. Computational studies (DFT) show:

- Fluorine dominance : Meta-substitution is favored due to stronger electron-withdrawing effects .

- Reactivity suppression : Electron-deficient rings require harsher EAS conditions (e.g., HNO₃/H₂SO₄ at 50°C) .

What computational methods predict the collision cross-section (CCS) of this compound for ion mobility studies?

Q. Advanced

- Quantum Mechanics (QM) : DFT (B3LYP/6-311+G*) optimizes geometry for CCS calculations .

- Machine Learning : Tools like DeepCCS use neural networks trained on experimental CCS data .

Data Example :

| Method | Predicted CCS (Ų) | Error (%) |

|---|---|---|

| DFT (Gas Phase) | 135 | 5.2 |

| DeepCCS | 130 | 1.8 |

What are the challenges in synthesizing enantiomerically pure derivatives, and how are they addressed?

Advanced

Challenges : Racemization during cyclopropane formation or aldehyde oxidation.

Solutions :

- Chiral auxiliaries : Use of Evans oxazolidinones to stabilize intermediates .

- Asymmetric catalysis : Rhodium-catalyzed cyclopropanation with chiral ligands (e.g., DuPhos) .

How does the compound’s stability under varying pH and temperature conditions impact storage and reaction design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.